
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is a phenothiazine derivative known for its unique chemical structure and potential applications in various scientific fields. Phenothiazine compounds are widely studied due to their diverse biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one typically involves the chlorination of phenothiazine derivatives followed by methoxymethylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxymethylation is achieved using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding phenothiazine derivative without the chloro group.
Substitution: Formation of substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Modulating Receptors: Binding to and modulating the activity of receptors involved in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-2-methylquinoline
- 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 8-Chloro-5-methoxy-4H-1,4-benzothiazine
Uniqueness
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is unique due to its specific methoxymethoxy substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
61588-61-2 |
|---|---|
Molekularformel |
C14H10ClNO3S |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
8-chloro-2-(methoxymethoxy)phenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-7-19-12-5-10-14(6-11(12)17)20-13-3-2-8(15)4-9(13)16-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
GUTWFJXTUNZNPG-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC2=NC3=C(C=CC(=C3)Cl)SC2=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


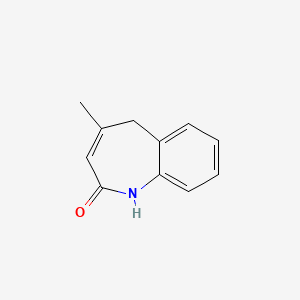
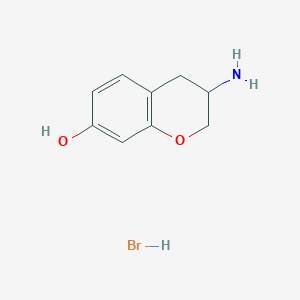

![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
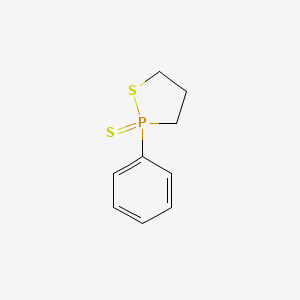
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
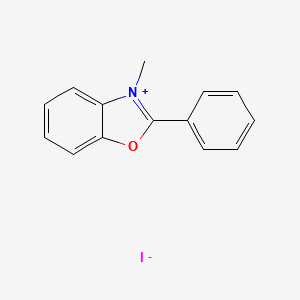
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
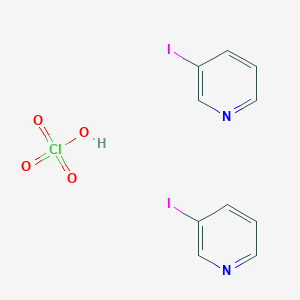
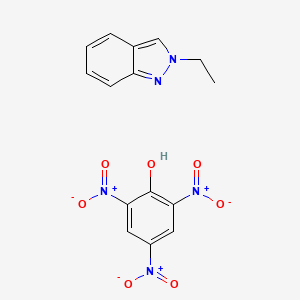
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

